REACTION_CXSMILES
|
Br[C:2]1[C:3](Br)=[C:4](Br)[C:5](Br)=[C:6]([CH3:9])[C:7]=1[CH3:8].[I-].[K+].[CH3:15][O:16][C:17]1[C:18](=[O:24])[CH:19]=[CH:20][C:21](=[O:23])[CH:22]=1.[Br-]>CN(C)C=O.O>[CH3:15][O:16][C:17]1[C:18](=[O:24])[C:19]2[C:20]([C:21](=[O:23])[CH:22]=1)=[CH:8][C:7]1[C:6](=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH:9]=2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C(=C(C1C)C)Br)Br)Br
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC=1C(C=CC(C1)=O)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
Na2S2O5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed in the aqueous solution
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
|
Details
|
Continuous extraction of the dark precipitate
|
Type
|
CUSTOM
|
Details
|
yielded a dark colored solution
|
Type
|
WASH
|
Details
|
The solution was then washed with 2.5% NaOH, H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
7 g of crude product was obtained
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(C2=CC3=CC=CC=C3C=C2C(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |